molecular formula C9H4F2O2 B8092417 5,6-Difluoro-1H-indene-1,3(2H)-dione

5,6-Difluoro-1H-indene-1,3(2H)-dione

Cat. No.: B8092417
M. Wt: 182.12 g/mol
InChI Key: HDMHJXOJLIYDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Difluoro-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C9H4F2O2 and its molecular weight is 182.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticoagulant Properties : 1H-indene-1,3(2H)-dione derivatives, which include 5,6-Difluoro-1H-indene-1,3(2H)-dione, have been identified as anticoagulants that help prevent blood coagulation. Studies have explored the molecular structure and vibrational properties of these compounds, providing insights into their reactivity and polarity, which are essential for their pharmacological application (Prasad et al., 2010).

  • Synthesis Methods : Efficient synthesis methods for derivatives of 1H-indene-1,3(2H)-dione, including ultrasound-assisted synthesis, have been reported. These methods offer advantages like good yields, use of environmentally benign solvents, and cost-effectiveness (Ghahremanzadeh et al., 2011).

  • Catalytic Applications : Nano Fe2O3@SiO2–SO3H has been used as an efficient catalyst for the multi-component preparation of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, starting from 1H-indene-1,3(2H)-dione. This highlights its potential in catalyzing complex organic reactions (Ghashang et al., 2017).

  • Optoelectronic Applications : Push-pull chromophores based on derivatives of 1H-indene-1,3(2H)-dione have been studied for their potential in optoelectronic applications. These compounds show significant solvatochromic behavior, indicating their usefulness in developing responsive materials for electronic devices (Pigot et al., 2019).

  • Liquid Crystal Applications : 5,6-Difluoro-1H-indene derivatives have been designed and synthesized as novel core structures for liquid crystals, exhibiting high birefringence and dielectric anisotropy. These properties are crucial for applications in liquid crystal displays and other optical devices (Yokokoji et al., 2009).

  • Chemosensor Applications : this compound derivatives have been used in developing fluorescent chemosensors with high sensitivity and selectivity toward Cu2+ ions. These chemosensors are useful in various analytical applications, including metal ion detection and environmental monitoring (Subhasri et al., 2014).

Properties

IUPAC Name

5,6-difluoroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c10-6-1-4-5(2-7(6)11)9(13)3-8(4)12/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMHJXOJLIYDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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